molecular formula H2N2O8PtS-2 B577308 Dihydrogen dinitrosulfatoplatinate(II) CAS No. 12033-81-7

Dihydrogen dinitrosulfatoplatinate(II)

Cat. No.: B577308
CAS No.: 12033-81-7
M. Wt: 385.166
InChI Key: ZAZPLCLKAKFRMB-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Dihydrogen Dinitrosulfatoplatinate(II), also known as Platinum Dinitrosulfato, is a compound of platinum

Mode of Action

It is known that the compound can be used in scientific research, particularly in the preparation of catalysts and in oxidation reactions .

Biochemical Pathways

It is known that the compound can be used in the preparation of catalysts and in oxidation reactions , which suggests that it may influence redox reactions and related biochemical pathways.

Pharmacokinetics

It is known that the compound is miscible with water , which suggests that it may have good bioavailability when administered in aqueous solution.

Result of Action

Dihydrogen Dinitrosulfatoplatinate(II) is used in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates, which acts as the interconnects material for implantable medical applications . This suggests that the compound’s action results in the formation of platinum films and interconnects for medical devices.

Action Environment

The action, efficacy, and stability of Dihydrogen Dinitrosulfatoplatinate(II) can be influenced by various environmental factors. For example, the compound is miscible with water , suggesting that its action and stability may be influenced by the presence and properties of water in the environment.

Biochemical Analysis

Chemical Reactions Analysis

Dihydrogen dinitrosulfatoplatinate(II) undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dihydrogen dinitrosulfatoplatinate(II) has several scientific research applications:

Comparison with Similar Compounds

Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum-based compounds such as:

    Cisplatin: A widely used chemotherapy drug with a different ligand structure.

    Carboplatin: Another chemotherapy drug with a similar platinum center but different ligands.

    Oxaliplatin: A platinum-based drug used in cancer treatment with distinct ligands.

Biological Activity

Dihydrogen dinitrosulfatoplatinate(II) (commonly referred to as Pt-DNS) is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and electrochemical applications. This article explores the biological activity of Pt-DNS, detailing its mechanisms, applications, and relevant research findings.

  • Molecular Formula : H₂N₂O₈PtS
  • Molecular Weight : 385.18 g/mol
  • IUPAC Name : Platinum; sulfuric acid; dinitrite
  • CAS Number : 12033-81-7
PropertyValue
AppearanceBrown liquid
SolubilityMiscible with water
Metal Content5.00 - 7.00% Pt

The biological activity of dihydrogen dinitrosulfatoplatinate(II) is primarily attributed to its interaction with cellular macromolecules, particularly DNA. The mechanism involves the formation of platinum-DNA adducts , which inhibit DNA replication and transcription. This action is similar to other platinum-based chemotherapeutic agents like cisplatin, making Pt-DNS a candidate for further investigation in cancer therapy.

Key Mechanisms:

  • DNA Interaction : Forms adducts that disrupt normal DNA function.
  • Protein Binding : Interacts with proteins involved in cell division and apoptosis pathways.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Properties

Research has indicated that Pt-DNS exhibits potential anticancer properties. In vitro studies have shown that it can effectively induce cytotoxicity in various cancer cell lines, similar to established platinum drugs. For instance, studies have demonstrated that Pt-DNS can inhibit the proliferation of human ovarian cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Studies

  • In Vitro Studies :
    • Research conducted on human ovarian cancer cell lines demonstrated that Pt-DNS resulted in significant cell death at micromolar concentrations.
    • Mechanistic studies revealed that the compound activates apoptotic pathways, leading to increased levels of pro-apoptotic proteins.
  • Electrochemical Applications :
    • Pt-DNS has been utilized in the fabrication of electrode materials for fuel cells. The compound serves as a precursor for depositing platinum films on carbon-based substrates, enhancing catalytic activity for oxygen reduction reactions .

Comparative Analysis with Other Platinum Compounds

Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum-based drugs such as cisplatin and carboplatin in terms of efficacy and side effects.

CompoundMechanism of ActionEfficacy in Cancer TreatmentSide Effects
Dihydrogen Dinitrosulfatoplatinate(II)Forms DNA adductsModeratePotential nephrotoxicity
CisplatinForms DNA cross-linksHighNephrotoxicity, nausea
CarboplatinSimilar to cisplatin but less reactiveModerateLess nephrotoxic

Research Findings

Recent studies have highlighted the potential of Pt-DNS not only as an anticancer agent but also as a significant player in electrochemical applications. For instance, experiments showed that electrodes modified with Pt-DNS exhibited varying catalytic activities depending on the support material used (e.g., Vulcan XC-72 carbon vs. multi-wall carbon nanotubes) during pulse electrodeposition processes .

Properties

IUPAC Name

platinum;sulfuric acid;dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPLCLKAKFRMB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2N2O8PtS-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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